3-(4-Formylphenyl)picolinonitrile

化学合成 质量控制 采购

Why this compound? Unlike other pyridine‑carbonitrile regioisomers, only 3-(4-Formylphenyl)picolinonitrile (CAS 1334500-10-5) provides the precise 4‑formylphenyl orientation essential for CHK1 kinase inhibitor synthesis and covalent organic framework (COF) construction. The unique spatial arrangement of the formyl and nitrile groups on the pyridine‑phenyl scaffold guarantees correct molecular geometry and reaction selectivity, eliminating synthesis failures that occur with incorrect regioisomers. It is the validated key intermediate for checkpoint‑kinase‑targeted drug discovery and a dual‑functional (aldehyde + nitrile) monomer for next‑generation porous materials. Benefits: ✅ Highest market purity standard (≥98%) ✅ Verified CHK1 inhibitor intermediate ✅ Dual‑functional monomer for advanced COFs ✅ Consistent quality from ISO‑certified facilities. Order today to secure your supply.

Molecular Formula C13H8N2O
Molecular Weight 208.22
CAS No. 1334500-10-5
Cat. No. B581635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Formylphenyl)picolinonitrile
CAS1334500-10-5
Molecular FormulaC13H8N2O
Molecular Weight208.22
Structural Identifiers
SMILESC1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)C=O
InChIInChI=1S/C13H8N2O/c14-8-13-12(2-1-7-15-13)11-5-3-10(9-16)4-6-11/h1-7,9H
InChIKeyRLAMFEAZUNLUIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Formylphenyl)picolinonitrile (CAS 1334500-10-5): 核心中间体基准信息与采购规格


3-(4-Formylphenyl)picolinonitrile (CAS 1334500-10-5) 是一种芳基醛取代的吡啶甲腈类化合物,其分子式为C₁₃H₈N₂O,分子量为208.22 g/mol 。该化合物在室温下为固体,具有一个甲酰基和一个氰基两个关键反应位点,使其成为有机合成和药物研发中一个多功能的结构单元 。多个供应商提供此产品,标准纯度范围在95%至98%之间 。

为何3-(4-Formylphenyl)picolinonitrile无法被同类分子简单替代


尽管存在结构相似的化合物,如5-(2-Formylphenyl)picolinonitrile 和其他吡啶甲腈衍生物,但它们无法在特定应用中简单替代。核心差异在于甲酰基和氰基在吡啶环和苯环上的精确空间排布。这种独特的“吡啶-苯基”双环结构及官能团定位决定了其作为关键中间体时的反应选择性、最终产物的分子构型以及电子性质。错误的区域异构体(如将甲酰基从4位移至2位)会显著改变后续偶联反应的结果,导致目标分子(如CHK1抑制剂)的合成失败或所得共价有机框架(COF)的性能大幅下降 。

3-(4-Formylphenyl)picolinonitrile 差异化定量证据指南


商业可得性:多种纯度等级与包装规格对比

与许多仅限于95%纯度标准的同类结构单元不同,3-(4-Formylphenyl)picolinonitrile可从多个供应商处以高达98%的纯度购得 。这一纯度差异对下游反应至关重要,尤其是在对杂质敏感的催化偶联或药物发现中。

化学合成 质量控制 采购

已验证的药物化学应用:作为CHK1抑制剂的关键前体

该化合物最有力的差异化证据在于其作为合成高潜力CHK1抑制剂候选物的关键中间体。其独特的“吡啶甲腈-芳基醛”骨架被用于构建一种口服生物可利用的Checkpoint kinase 1 (CHK1) 抑制剂的核心结构 。

药物发现 激酶抑制剂 癌症研究

材料科学应用:共价有机框架(COF)的结构单元

该化合物的双功能醛-氰基使其成为构建新型共价有机框架(COFs)的理想单体 。COFs因其在气体存储、催化和传感等领域的应用而备受关注。

材料科学 共价有机框架 气体吸附

3-(4-Formylphenyl)picolinonitrile 核心研究与应用场景推荐


场景一:用于合成高潜力抗癌药物候选物(CHK1抑制剂)

基于其作为CHK1抑制剂关键中间体的证据 ,3-(4-Formylphenyl)picolinonitrile应优先用于药物发现和化学生物学实验室,进行激酶抑制剂(尤其是靶向细胞周期检查点的抑制剂)的合成与结构优化。采购此化合物可直接进入一个已验证的、有前景的药物化学项目。

场景二:构建多功能共价有机框架(COF)材料

对于专注于先进材料、多孔聚合物或气体存储的研究团队,该化合物是构建新型COFs的宝贵单体 。其双功能团特性允许其在框架形成中充当连接节点,用于创造具有特定孔径和功能性的下一代材料。

场景三:作为通用的、高反应性有机合成结构单元

对于需要高纯度(最高98% )芳基醛-腈双功能团结构单元进行多样化合成的实验室,3-(4-Formylphenyl)picolinonitrile是一个可靠的选择。其独特的空间构型可用于探索新的化学反应、构建复杂的杂环库或作为关键片段引入目标分子中 。

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